molecular formula C25H22BrN3O3 B2899178 N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932308-51-5

N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2899178
CAS No.: 932308-51-5
M. Wt: 492.373
InChI Key: XGLVONIBEYEJFC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its diverse biological activities, and a bromophenyl group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling

Major Products

    Oxidation Products: Hydroxylated derivatives

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Pharmacology: It can be studied for its potential as a pharmacological agent, including its binding affinity to specific receptors and its effects on cellular pathways.

    Materials Science: The compound’s unique structure can be explored for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity, while the quinoline core can interact with various biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is unique due to its combination of a quinoline core and a bromophenyl group, which can provide enhanced biological activity and reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O3/c1-32-22-12-7-17-13-18(15-27-20-5-3-2-4-6-20)25(31)29(23(17)14-22)16-24(30)28-21-10-8-19(26)9-11-21/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVONIBEYEJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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